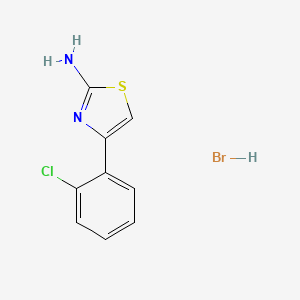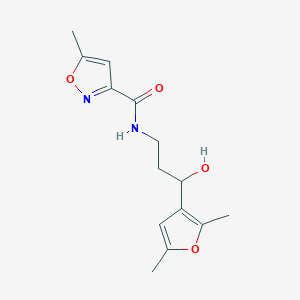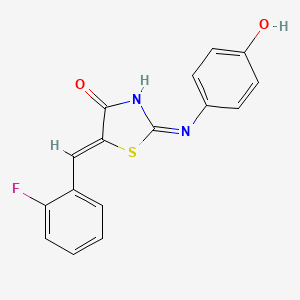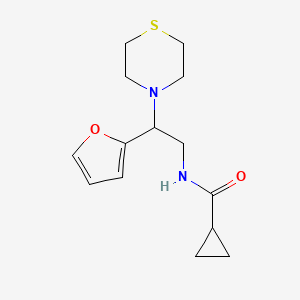![molecular formula C15H14BrNO3 B2520998 4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol CAS No. 338750-59-7](/img/structure/B2520998.png)
4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol" is a brominated and methoxylated phenolic compound with an imine linkage to a 4-methoxyphenyl group. This type of compound is of interest due to its potential applications in various fields, including material science and pharmaceuticals. The papers provided discuss related compounds with similar structural motifs and their synthesis, characterization, and potential applications.
Synthesis Analysis
The synthesis of related brominated phenolic compounds with imine linkages has been reported. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized using spectroscopic techniques and single crystal X-ray diffraction . Another study reported the total synthesis of a naturally occurring dibrominated compound starting from a bromo-dimethoxyphenyl methanol derivative . Additionally, the synthesis of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol was described, focusing on prototropic tautomerism and intramolecular proton transfer . These studies provide insights into the synthetic strategies that could be applied to the synthesis of "4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol."
Molecular Structure Analysis
The molecular structure of brominated phenolic compounds with imine functionalities has been extensively studied using X-ray diffraction, which provides detailed information on the intermolecular contacts and the overall molecular geometry . Computational studies, such as density functional theory (DFT), have been employed to optimize the geometry and predict various properties of these compounds . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of brominated phenolic compounds can be explored through various chemical reactions. For example, substitution reactions have been investigated for benzo[b]thiophen derivatives, which can undergo bromination, nitration, and other electrophilic substitution reactions . The synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol demonstrates the potential for cyclization reactions under certain conditions . These studies suggest that "4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol" could also undergo similar reactions, which could be useful for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenolic compounds are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are commonly used to characterize these properties . Computational studies provide additional insights into properties like molecular electrostatic potential, Fukui function, and nonlinear optical properties . The interaction of these compounds with DNA bases has also been investigated, which is relevant for potential biological applications . Thermal analyses of metal complexes derived from similar compounds have been performed to understand their stability and decomposition patterns .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related brominated and methoxy compounds has focused on their synthesis, chemical properties, and potential applications in various fields, including pharmaceuticals and materials science. Although direct studies on 4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol are limited, insights can be drawn from investigations into structurally similar compounds.
Synthetic Approaches and Intermediates : The synthesis of brominated and methoxy-functionalized compounds, such as 2-Fluoro-4-bromobiphenyl, involves cross-coupling reactions and has been explored for its application in manufacturing pharmaceuticals like flurbiprofen. These synthetic routes emphasize the role of such compounds as intermediates in producing anti-inflammatory and analgesic materials, showcasing the chemical versatility and utility of bromo- and methoxy-substituted benzenes in drug synthesis (Qiu et al., 2009).
Environmental Impact and Toxicology : Studies on compounds like 2,4,6-Tribromophenol, a structurally related brominated phenol, offer insights into the environmental presence and toxicological effects of brominated compounds. These investigations highlight the ubiquity of such compounds in the environment due to their use in various industrial applications and their potential toxicological implications, necessitating research into their environmental behavior, fate, and impact on human health (Koch & Sures, 2018).
Applications in Advanced Oxidation Processes : The degradation pathways and by-products of pharmaceuticals, including acetaminophen, under advanced oxidation processes (AOPs) have been studied, demonstrating the relevance of brominated and methoxy compounds in environmental science. These studies provide a framework for understanding the environmental persistence, transformation, and toxicity of bromo- and methoxy-substituted compounds, underscoring their significance in water treatment technologies and environmental health assessments (Qutob et al., 2022).
Propriétés
IUPAC Name |
4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-5-3-12(4-6-13)17-9-10-7-11(16)8-14(20-2)15(10)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLMGXPPMFLDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B2520919.png)


![2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2520926.png)
![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)
![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)
